2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
CAS No.: 667912-72-3
Cat. No.: VC21503161
Molecular Formula: C18H12ClFN4OS2
Molecular Weight: 418.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667912-72-3 |
|---|---|
| Molecular Formula | C18H12ClFN4OS2 |
| Molecular Weight | 418.9g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H12ClFN4OS2/c19-12-3-1-11(2-4-12)15-9-26-17-22-23-18(24(15)17)27-10-16(25)21-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,21,25) |
| Standard InChI Key | URBFSKFAYPBLSY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)F)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)F)Cl |
Introduction
Chemical Structure and Properties
Structural Features
The presence of multiple nitrogen and sulfur atoms in the heterocyclic scaffold provides the compound with numerous hydrogen bond acceptor sites, which are crucial for interactions with biological macromolecules such as proteins and enzymes. Additionally, the acetamide moiety serves as both a hydrogen bond donor and acceptor, further enhancing the compound's ability to engage in specific molecular recognition events. The incorporation of halogens (chlorine and fluorine) in the aromatic rings may enhance membrane permeability and metabolic stability, which are important considerations for drug-like molecules. These structural features collectively contribute to the compound's potential pharmacological activities and its capability to interact with various biological targets.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps, with the construction of the thiazolo[2,3-c] triazole core as a key synthetic challenge. Based on literature precedents for similar compounds, the synthesis generally begins with the formation of the triazole ring, followed by incorporation of the thiazole moiety through cyclization reactions . The thiazolo[2,3-c] triazole scaffold can be constructed through several approaches, including the reaction of 1-chloro-2-isothiocyanatobenzene with hydrazide derivatives in the presence of strong bases such as sodium hydride . This results in the formation of intermediates that can undergo further cyclization to yield the desired tricyclic system.
Another synthetic route involves the oxidation of mercaptophenyl moieties to their corresponding disulfides, which can then undergo C-H bond functionalization and intramolecular ring closure to form the thiazolo[2,3-c] triazole system . This approach is particularly valuable as it demonstrates high functional group tolerance, short reaction times, and good to excellent yields. The diversity of synthetic pathways allows for the incorporation of various substituents at different positions of the core scaffold, enabling the creation of compound libraries for structure-activity relationship studies. These synthetic methods typically employ common organic chemistry techniques and reagents, making them accessible for medicinal chemistry research programs focused on developing novel therapeutic agents.
Synthesis of Thiazolo[2,3-c] triazole Core
The synthesis of the thiazolo[2,3-c] triazole core, which is the central scaffold of 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide, typically begins with the preparation of 5-aryl-thiazolo[2,3-c] triazole-3-thiol derivatives. According to literature reports, this process involves the synthesis of 5-aryl-thiazolo[2,3-c] triazole-3-thiol intermediates (such as 5-(4-chlorophenyl)thiazolo[2,3-c] triazole-3-thiol) through a series of reactions starting from appropriately substituted isothiocyanates and hydrazides . The specific synthesis of 5-(4-chlorophenyl)thiazolo[2,3-c] triazole-3-thiol would follow similar procedures to those reported for related compounds such as 5-(4-fluorophenyl)thiazolo[2,3-c] triazole-3-thiol.
The procedure for synthesizing 5-(4-fluorophenyl)thiazolo[2,3-c] triazole-3-thiol, as detailed in the literature, provides valuable insights into the preparation of similar chloro-substituted analogs . The 1H NMR spectroscopic data for 5-(4-fluorophenyl)thiazolo[2,3-c] triazole-3-thiol shows characteristic signals at δ 14.05 (s, 1H), 7.70–7.64 (m, 2H), 7.29–7.21 (m, 3H), while the 13C NMR spectrum exhibits signals at δ 163.3 (d, J = 246.5 Hz), 161.0, 154.5, 133.4 (d, J = 8.6 Hz), 132.5, 123.9 (d, J = 2.7 Hz), 115.7, 114.7, 114.6 (d, J = 21.9 Hz), and 114.4 . These spectroscopic data provide important structural confirmation of the thiazolo[2,3-c] triazole core and serve as reference points for the synthesis of related compounds, including the 4-chlorophenyl analog required for our target compound.
Functionalization of the Thiazolo[2,3-c] triazole Scaffold
The functionalization of the thiazolo[2,3-c] triazole scaffold to introduce the thioether linkage and acetamide group is a critical step in the synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide. Based on synthetic protocols for similar compounds, this process typically involves the alkylation of the thiol group in the thiazolo[2,3-c] triazole-3-thiol intermediate . The literature describes the synthesis of compounds such as ethyl 2-((5-(4-fluorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)acetate, which provides a template for the preparation of our target compound. The synthetic route involves the reaction of the thiazolo[2,3-c] triazole-3-thiol with an appropriate alkylating agent, such as ethyl bromoacetate, to introduce the thioether linkage and ester functionality .
For the synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide, the initial step would involve the preparation of an ester intermediate similar to ethyl 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)acetate. This ester can then be converted to the corresponding acetamide through hydrolysis to the carboxylic acid, followed by coupling with 4-fluoroaniline using standard amide coupling reagents such as HATU, EDCI/HOBt, or similar coupling agents . Alternatively, direct aminolysis of the ester with 4-fluoroaniline under appropriate conditions might also yield the desired acetamide product. The specific reaction conditions would need to be optimized based on the reactivity and stability of the functional groups involved in the transformation.
The following table summarizes the key intermediates and synthetic steps involved in the preparation of 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide:
Pharmacological Activities
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide and related compounds is crucial for optimizing their pharmacological properties. Although specific SAR data for this exact compound is limited in the available literature, insights can be gained from studies on related thiazolo[2,3-c] triazole derivatives . The thiazolo[2,3-c] triazole scaffold serves as a rigid core that positions the substituents in three-dimensional space, influencing their interactions with biological targets. The 5-position substituent (4-chlorophenyl in our compound) appears to be important for activity, with different aryl groups at this position leading to variations in potency and selectivity.
The thioether linkage at the 3-position provides flexibility and serves as a spacer between the rigid heterocyclic core and the acetamide group. This flexibility may allow the molecule to adopt optimal conformations for binding to target proteins. The acetamide group, with its hydrogen bond donor and acceptor capabilities, likely contributes to specific interactions with binding site residues. The 4-fluorophenyl substituent on the acetamide nitrogen introduces additional hydrophobicity and potential electronic effects that may influence binding affinity. Halogenated compounds often exhibit enhanced metabolic stability and membrane permeability, which are important considerations for drug development.
The following table summarizes potential structure-activity relationships for 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide based on related compounds:
Research and Applications
Current Research Status
Research on benzo thiazolo[2,3-c] triazole derivatives, which share structural similarities with our compound, has demonstrated their potential as bioactive molecules . Additionally, studies on the rational design of novel thiazolo[2,3-c] triazole derivatives have been reported, based on previously identified antitubercular hit molecules . These research efforts indicate growing interest in the thiazolo[2,3-c] triazole scaffold as a promising framework for developing new therapeutic agents. The incorporation of various substituents, including halogenated aryl groups similar to those present in our target compound, has been explored to optimize biological activity and pharmacokinetic properties.
Future Research Directions
Future research on 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide should focus on several key areas to fully explore its therapeutic potential. Comprehensive biological evaluation, including in vitro and in vivo studies, is essential for characterizing the compound's pharmacological activities and identifying specific molecular targets. Enzyme inhibition assays against various enzyme classes would help elucidate the compound's mechanism of action and guide further optimization efforts. Additionally, antimicrobial, anti-inflammatory, and anticancer screening would provide valuable insights into potential therapeutic applications.
Structure-activity relationship studies involving the synthesis and evaluation of structural analogs would be valuable for optimizing potency, selectivity, and pharmacokinetic properties. Modifications of the 4-chlorophenyl and 4-fluorophenyl substituents, as well as variations in the linker between the thiazolo[2,3-c] triazole core and the acetamide group, could yield compounds with enhanced biological activities. Computational studies, including molecular docking and dynamics simulations, would provide insights into the compound's binding modes with potential target proteins, guiding rational design efforts. Furthermore, pharmaceutical development studies, including formulation strategies and drug delivery approaches, would be important for advancing promising candidates toward clinical applications.
The following table outlines potential future research directions for 2-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide:
| Research Area | Specific Studies | Expected Outcomes |
|---|---|---|
| Biological Evaluation | Enzyme inhibition assays; Antimicrobial screening; Anti-inflammatory testing; Antiproliferative assays | Identification of specific biological activities and molecular targets |
| Structure-Activity Relationships | Synthesis of structural analogs; Evaluation of biological activities; Correlation of structural features with potency and selectivity | Optimized compounds with enhanced potency, selectivity, and pharmacokinetic properties |
| Computational Studies | Molecular docking; Dynamics simulations; Quantum chemical calculations | Insights into binding modes and molecular interactions; Rational design guidelines |
| Pharmaceutical Development | Formulation studies; Stability testing; Drug delivery approaches | Optimized formulations for potential clinical applications |
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